1-(2,5-Dibromophenyl)thiourea
CAS No.: 854890-84-9
Cat. No.: VC2821692
Molecular Formula: C7H6Br2N2S
Molecular Weight: 310.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854890-84-9 |
|---|---|
| Molecular Formula | C7H6Br2N2S |
| Molecular Weight | 310.01 g/mol |
| IUPAC Name | (2,5-dibromophenyl)thiourea |
| Standard InChI | InChI=1S/C7H6Br2N2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
| Standard InChI Key | GDVJWWGNIMWFRJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)NC(=S)N)Br |
| Canonical SMILES | C1=CC(=C(C=C1Br)NC(=S)N)Br |
Introduction
Physical and Chemical Properties
1-(2,5-Dibromophenyl)thiourea possesses specific physicochemical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 854890-84-9 |
| Molecular Formula | C₇H₆Br₂N₂S |
| Molecular Weight | 310.01 g/mol |
| Monoisotopic Mass | 307.861843 |
| Alternative Names | N-(2,5-Dibromophenyl)thiourea, 2,5-Dibromophenylthiourea |
| ChemSpider ID | 26525858 |
| MDL Number | MFCD14673413 |
The presence of two bromine atoms in the molecule enhances its lipophilicity, potentially improving its membrane permeability in biological systems. Additionally, the electron-withdrawing nature of bromine atoms may influence the electronic distribution within the molecule, affecting its reactivity and interaction with biomolecular targets.
Synthesis Methods
The synthesis of 1-(2,5-Dibromophenyl)thiourea typically follows established methods for thiourea derivatives. Based on general thiourea chemistry, the most common synthetic route involves the reaction of 2,5-dibromophenylamine with thiocyanate or isothiocyanate derivatives.
Conventional Synthesis
The conventional synthesis method for 1-(2,5-Dibromophenyl)thiourea generally involves the nucleophilic addition of 2,5-dibromophenylamine to an isothiocyanate compound. This reaction can be conducted under mild conditions and typically results in high yields. The reaction pathway can be described as follows:
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2,5-Dibromophenylamine reacts with an appropriate isothiocyanate derivative
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Nucleophilic addition occurs at the isothiocyanate carbon
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The reaction proceeds to form the thiourea product
This synthetic approach is straightforward and can be conducted in various organic solvents, with the choice of solvent potentially affecting the reaction rate and yield.
Spectroscopic Analysis and Characterization
Infrared (IR) Spectroscopy
IR spectroscopy is another valuable technique for characterizing thiourea compounds. For 1-(2,5-Dibromophenyl)thiourea, characteristic IR bands would be expected for:
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N-H stretching vibrations
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C=S stretching vibrations
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C-N stretching vibrations
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C-Br stretching vibrations
These spectral features would provide confirmation of the thiourea structure and the presence of the bromine atoms.
Mass Spectrometry
Mass spectrometry would provide definitive confirmation of the molecular weight of 1-(2,5-Dibromophenyl)thiourea. The molecular ion peak would be expected at m/z 310, corresponding to the molecular formula C₇H₆Br₂N₂S. The isotope pattern would be characteristic due to the presence of two bromine atoms, showing a distinctive pattern with peaks at m/z 310, 312, and 314 with a 1:2:1 ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes .
Structural Features and Self-Assembly
Thiourea derivatives, including 1-(2,5-Dibromophenyl)thiourea, often exhibit interesting self-assembly behaviors in the solid state. Based on studies of related thioureas, these compounds typically organize into three types of self-assembly motifs based on N–H···S hydrogen bonds:
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Corrugated chains of head-to-head aligned molecules
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Corrugated chains of head-to-tail aligned molecules
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Discrete centrosymmetric dimers based on the R²₂(8) supramolecular synthon in the case of sterically hindered thioureas
The presence of the two bromine atoms in 1-(2,5-Dibromophenyl)thiourea may influence these self-assembly patterns through additional halogen bonding interactions .
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